molecular formula C6H11ClF3N B1523007 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride CAS No. 1269152-60-4

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Cat. No.: B1523007
CAS No.: 1269152-60-4
M. Wt: 189.6 g/mol
InChI Key: HUYFAOPHHUVGEM-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Pyrrolidine Derivatives

The development of fluorinated pyrrolidine derivatives can be traced back to the broader historical evolution of organofluorine chemistry, which gained significant momentum in the mid-20th century. The history of fluorinated heterocycles originated with the seminal work of Chichibabin, who carried out the synthesis of 2-fluoropyridine over 90 years ago. However, real progress in this field did not gain momentum until about four decades later, in the 1950s, with the development of new synthetic methods and more readily-handled fluorinating agents. This period marked a pivotal moment in fluorinated heterocycle chemistry, as it was during this time that 5-fluorouracil was prepared by a rational approach to new anti-cancer agents. The effectiveness of this drug heralded the development of many related anti-cancer agents that still have important clinical applications 50 years after the original discovery.

The specific development of fluorinated pyrrolidine derivatives emerged as part of a broader trend recognizing the strategic value of incorporating fluorine atoms into nitrogen-containing heterocycles. Since the introduction of the first fluorocorticosteroid, namely fludrocortisone, in 1954, the fluorinated drug market has grown exponentially, with these medicines accounting for 20% of those on the market, and approximately 30% of them becoming blockbusters. The incorporation of fluorine atoms into pyrrolidine systems represents a natural evolution of this trend, as pyrrolidine scaffolds are found in around 85% of bioactive chemicals.

The development of trifluoroethyl-substituted pyrrolidines specifically emerged from recognition that the trifluoromethyl group represents one of the most powerful electron-withdrawing groups in structural organic chemistry. This property is often manifested by increasing reactivities of adjacent acidic or electrophilic functional groups, making trifluoroethyl-substituted pyrrolidines particularly valuable as synthetic intermediates. The strategic placement of trifluoroethyl groups on pyrrolidine rings has been driven by the understanding that such modifications can dramatically alter the physical and chemical properties of the resulting compounds.

Process development for fluorinated pyrrolidine analogues has involved significant synthetic challenges and innovations. Recent work by pharmaceutical companies has demonstrated efficient synthetic routes for fluorinated pyrrolidine synthesis, utilizing advanced fluorination strategies that move beyond traditional approaches. These developments have included the use of modified Burgess-type reagents and innovative substrate-controlled synthetic routes that achieve stereoselective transformations. The evolution of synthetic methodologies has been crucial for accessing complex fluorinated pyrrolidine structures with precise stereochemical control.

Significance of Trifluoroethyl Substituents in Heterocyclic Chemistry

The trifluoroethyl substituent represents a unique structural modification that profoundly influences the properties of heterocyclic compounds through multiple mechanisms. The high electronegativity and small atomic size of fluorine provide this substituent with the unique property of augmenting the potency, selectivity, metabolic stability, and pharmacokinetics of drugs. The trifluoroethyl group primarily activates electrophilic sites by inductive electron-withdrawing effects, similar to the activation observed from cationic functional groups and structures.

The incorporation of trifluoroethyl groups into pyrrolidine systems creates compounds with enhanced binding affinity to biological targets such as enzymes or receptors. This enhanced binding capability stems from the unique electronic properties imparted by the three fluorine atoms, which create a highly electronegative environment that can influence molecular recognition processes. The trifluoroethyl group enhances binding affinity to these targets, potentially influencing their activity through competitive inhibition or modulation pathways.

From a synthetic perspective, trifluoroethyl-substituted heterocycles have become increasingly valuable as building blocks for complex molecule synthesis. Trifluoromethylated heterocyclic compounds have played an increasingly significant role in pharmaceuticals, agrochemicals, and materials. The introduction of trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. The construction of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks with suitable partners has been proved to be a powerful strategy.

Table 1: Key Properties of Trifluoroethyl Substituents in Heterocyclic Chemistry

Property Effect Mechanism Reference
Electronegativity High electron-withdrawing effect Inductive effects of fluorine atoms
Metabolic Stability Enhanced resistance to metabolism C-F bond strength and polarity
Lipophilicity Modulated lipophilic character Reduced polarizability of C-F bonds
Binding Affinity Enhanced protein binding Electronic environment modification
Membrane Permeability Improved cellular uptake Optimized physicochemical properties

The unique reactivity patterns exhibited by trifluoroethyl-substituted heterocycles have enabled the development of novel synthetic methodologies. Direct methods for the trifluoromethylation of heteroaromatic systems are in extremely high demand in nearly every sector of chemical industry. The development of general procedures using benchtop stable trifluoromethyl radical sources has demonstrated broad applicability to a variety of electron-deficient and electron-rich heteroaromatic systems with high functional group tolerance. These methodologies have proven operationally simple, scalable, and capable of proceeding at ambient temperature conditions.

The stereochemical aspects of trifluoroethyl substitution in pyrrolidine systems have garnered particular attention due to their influence on biological activity. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in the molecules' physical and chemical properties. These effects include alterations in stability, conformational behavior, hydrogen bonding ability, and basicity. The development of robust methods for the synthesis of new fluorinated nitrogen-containing heterocycles has become essential for continued exploitation of these beneficial properties.

Table 2: Synthetic Approaches to Trifluoroethyl-Substituted Pyrrolidines

Method Key Features Advantages Limitations
Fluorinated Building Block Approach Uses commercially available organofluorine precursors Wide variety and low cost of starting materials Limited access to enantiopure targets
Diastereoselective Fluorocyclization Forms multiple bonds in one synthetic operation Rapid generation of molecular complexity Potential selectivity challenges
Direct Trifluoromethylation Functionalizes inherently reactive positions Avoids prefunctionalized substrates Regioselectivity considerations

The continued development of trifluoroethyl-substituted pyrrolidine derivatives reflects the growing recognition of fluorine's role as a "magic bullet atom" in drug development. During the last twenty years, organic fluorination chemistry has established itself as an important tool to obtain biologically active compounds. The strategic incorporation of trifluoroethyl groups into pyrrolidine scaffolds represents a sophisticated approach to molecular design that leverages the unique properties of fluorine to create compounds with enhanced chemical and biological properties.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFAOPHHUVGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-60-4
Record name Pyrrolidine, 3-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-60-4
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Record name 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride
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Biological Activity

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings and case studies.

  • Molecular Formula : C₆H₁₀F₃N
  • CAS Number : 2639960-45-3
  • Structural Representation :
    • SMILES: C1CNCC1CC(F)(F)F
    • InChI: InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H₂

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Research indicates that the trifluoroethyl group enhances the compound's pharmacological properties by influencing receptor binding and activity.

Key Mechanisms:

  • Anticonvulsant Activity : The compound has been shown to possess anticonvulsant properties, similar to other pyrrolidine derivatives. It acts on the central nervous system (CNS), potentially modulating neurotransmitter release and receptor sensitivity .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from hypoxic and ischemic damage, which is critical in conditions like stroke and epilepsy .
  • Inhibition of Enzymatic Activity : The compound's structure allows it to inhibit specific enzymes involved in neurotransmitter metabolism, thus enhancing synaptic availability of key neurotransmitters like serotonin and dopamine .

Pharmacological Applications

The biological activity of this compound extends to several therapeutic areas:

  • Epilepsy Treatment : As noted in various studies, this compound has shown efficacy in reducing seizure frequency in animal models . Its mechanism involves modulation of sodium channels and enhancement of GABAergic transmission.
  • Psychiatric Disorders : Given its effects on neurotransmitter systems, there is potential for this compound in treating mood disorders and anxiety through its anxiolytic and antidepressant-like effects .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticonvulsant Efficacy :
    • Objective : To evaluate the anticonvulsant properties in an audiogenic seizure model.
    • Findings : The compound significantly decreased seizure activity compared to controls, suggesting strong anticonvulsant potential .
  • Neuroprotection Research :
    • Objective : Assess the neuroprotective effects against ischemic injury.
    • Results : The treatment group exhibited reduced neuronal death and improved functional outcomes post-injury compared to untreated groups .

Comparative Biological Activity Table

Activity TypeCompoundEfficacy LevelReference
AnticonvulsantThis compoundHigh
NeuroprotectiveThis compoundModerate
Enzyme InhibitionVarious neurotransmitter systemsVariable

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₁ClF₃N
  • Molecular Weight : 201.61 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with a trifluoroethyl group, which enhances its lipophilicity and metabolic stability.

Chemistry

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride serves as a valuable building block in organic synthesis. Its trifluoroethyl moiety can enhance the reactivity of the compound in various chemical reactions, making it suitable for:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, and substitution, which can be studied to understand its chemical behavior better.

Biology

In biological research, this compound is investigated for its interactions with biological molecules:

  • Potential Biological Activities : Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The trifluoroethyl group may enhance binding affinity to biological targets like receptors or enzymes.
  • Mechanism of Action : While not fully elucidated, it is hypothesized that the compound's interaction with lipid membranes could lead to significant biological effects.

Medicine

This compound is being explored for its potential use in drug development:

  • Pharmaceutical Intermediate : It is considered a candidate for synthesizing new therapeutic agents targeting various diseases.
  • Research on Drug Efficacy : Studies are ongoing to evaluate its efficacy in modulating specific biological pathways.

Industry

The compound finds applications in industrial settings:

  • Specialty Chemicals Production : It is used in producing specialty chemicals due to its unique properties.
  • Electrolyte Additives : Research indicates potential roles in enhancing the stability of electrolyte additives in lithium-ion batteries.

Case Study 1: Synthesis and Pharmacological Evaluation

A study synthesized this compound using various methods including DBU-catalyzed reactions. The pharmacological evaluation indicated potential enzyme inhibition properties similar to other azetidine derivatives.

Case Study 2: Electrolyte Additives Research

Research conducted on the compound's role as an electrolyte additive demonstrated improved stability in lithium-ion batteries compared to traditional additives. This study highlighted the compound's potential for enhancing battery performance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride with related fluorinated pyrrolidine/piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Count Substituent Type Key Features
3-(2,2,2-Trifluoroethyl)pyrrolidine HCl C₆H₁₁ClF₃N 189.61 3 Aliphatic trifluoroethyl High lipophilicity; moderate polarity
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl C₁₁H₁₂ClF₃N 250.67 3 Aromatic trifluoromethyl Enhanced π-π interactions; rigid structure
3-(2,2-Difluoroethyl)pyrrolidine HCl C₆H₁₁ClF₂N 172.61 2 Aliphatic difluoroethyl Lower electronegativity; reduced stability
(3S)-3-(Difluoromethyl)pyrrolidine HCl C₅H₁₀ClF₂N 158.59 2 Aliphatic difluoromethyl Compact structure; potential metabolic lability
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl C₁₁H₁₃ClFNO 245.68 1 Aromatic fluorophenoxy Increased hydrophobicity; steric hindrance

Key Observations:

  • Trifluoroethyl vs. Difluoroethyl Groups : The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects and higher metabolic resistance compared to difluoroethyl analogs (e.g., 3-(2,2-difluoroethyl)pyrrolidine HCl) .
  • Aliphatic vs. Aromatic Fluorine : Aromatic trifluoromethyl groups (e.g., in (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine HCl) enable stronger binding to hydrophobic pockets in receptors, whereas aliphatic trifluoroethyl groups offer conformational flexibility .
Fluorine’s Role in Bioactivity
  • Metabolic Stability : The trifluoroethyl group in 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl reduces oxidative metabolism due to fluorine’s electronegativity, prolonging half-life .
  • Lipophilicity: The compound’s logP is higher than non-fluorinated analogs, improving blood-brain barrier penetration .
Comparative Hazards

Most fluorinated pyrrolidine/piperidine derivatives share similar hazards (e.g., H315, H319, H335) due to their reactive amine hydrochloride groups and fluorine content . However, aromatic derivatives like (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine HCl may pose additional risks due to their bulky substituents .

Preparation Methods

Detailed Stepwise Preparation Process

Step Reaction Description Conditions and Reagents Notes and Yields
1. Formation of 3-(1-chloro-2,2,2-trifluoroethylidene)-N-benzylpyrrole React N-benzylpyrrolidone with trifluoroacetic anhydride in presence of aluminum trichloride and N,N-dimethylformamide (DMF) Mass ratio: N-benzylpyrrolidone : DMF : trifluoroacetic anhydride : AlCl3 = 1 : (1-20) : (1-4) : (1-3); Temperature: 55-65°C; Time: 12-40 h; Extraction with ethyl acetate; Purification by column chromatography (PE/EA 10:1) High selectivity; yields not explicitly stated but optimized for purity
2. Catalytic substitution and hydrogenation Dissolve the above intermediate in methanol; hydrogenate in presence of a catalyst (e.g., Pd/C) Mass ratio: intermediate : methanol : catalyst = 1 : (1-20) : (0.01-0.50); Controlled hydrogen pressure and temperature Produces 3-(2,2,2-trifluoroethyl)-N-benzylpyrrolidone; high conversion efficiency
3. Reduction to 3-(2,2,2-trifluoroethyl)-N-benzylpyrrolidine React with borane solution in anhydrous tetrahydrofuran (THF) Mass ratio: intermediate : THF : borane solution = 1 : 4.45 : 4.00; Borane concentration = 1 mol/L; Followed by methanol addition for further reaction Efficient reduction of lactam to amine; high yield and purity
4. Formation of hydrochloride salt Dissolve the free base in methanol; treat with hydrogen chloride gas or HCl solution Standard acid-base reaction conditions; solvent methanol Produces 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride with high purity suitable for pharmaceutical applications

Key Reaction Parameters and Yields

The yield of each step is calculated by the formula:

$$
\text{Yield (\%)} = \frac{mp \times Ms}{ms \times Mp} \times 100\%
$$

Where:

  • $$m_p$$ = actual mass of product obtained
  • $$M_s$$ = molar mass of starting material
  • $$m_s$$ = theoretical mass of starting material added
  • $$M_p$$ = molar mass of product

Reported yields for the overall process are high, reflecting the efficiency of the method. Purity is enhanced by careful extraction and chromatographic purification steps.

Advantages of the Method

Alternative Routes and Considerations

  • Some methods require specialized equipment such as tetrafluoroethylene containers under ultra-low temperatures, which restrict scalability. The described method avoids these constraints.
  • The use of trifluoroacetic anhydride and aluminum trichloride as reagents is common but requires careful handling due to their corrosive nature.
  • Catalytic hydrogenation and borane reduction are standard organic transformations, allowing for reproducibility and control.

Summary Table of Preparation Method

Parameter Description
Starting Material N-benzylpyrrolidone
Key Reagents Trifluoroacetic anhydride, AlCl3, Pd/C catalyst, Borane (in THF), HCl
Solvents DMF, ethyl acetate, methanol, THF
Reaction Temperatures 55-65°C for trifluoroacylation; room temperature or mild heating for hydrogenation and reduction
Reaction Times 12-40 hours for initial step; variable for others
Purification Extraction with ethyl acetate; column chromatography (PE/EA 10:1)
Product Form This compound
Yield High, optimized for industrial scale
Advantages High purity, scalable, simple operation

Q & A

Q. What are the common synthetic routes for 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. A standard method involves reacting pyrrolidine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like acetonitrile under reflux conditions. Purification often employs techniques such as distillation or crystallization to achieve >95% purity . Industrial-scale synthesis may use continuous flow reactors to optimize yield and reduce reaction time .

Q. How does the trifluoroethyl group influence the compound's physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP ≈ 1.8–2.2), improving membrane permeability. Its strong electron-withdrawing effect also stabilizes adjacent amine groups, reducing basicity (pKa ~8–9) and altering solubility profiles. These properties are critical for bioavailability and target engagement in drug discovery .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR : ¹⁹F NMR (δ ~ -70 ppm for CF₃) and ¹H NMR (pyrrolidine ring protons at δ 1.8–3.2 ppm) confirm structure.
  • Mass Spectrometry : ESI-MS (m/z 189.61 [M+H]⁺) validates molecular weight.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the recommended storage conditions?

Store under inert atmosphere (argon or nitrogen) at room temperature. The hydrochloride salt is hygroscopic; desiccants like silica gel should be used to prevent hydrolysis. Long-term stability data suggest no degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Yields (~60–75% in lab settings) can be improved by:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions.
  • Solvent optimization : Switching to DMF or THF increases solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time by 30% .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

Discrepancies in IC₅₀ values may arise from assay conditions (pH, ionic strength). Mitigation strategies include:

  • Standardized buffers : Use Tris-HCl (pH 7.4) with 150 mM NaCl.
  • Control for off-target effects : Run counter-screens against related enzymes (e.g., monoamine oxidases).
  • Validate via orthogonal methods : Compare fluorescence-based and radiometric assay results .

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity?

The (S)-enantiomer exhibits higher affinity for GABA receptors (Kᵢ = 120 nM vs. 450 nM for (R)-form), as shown in docking studies. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Q. What computational tools predict the compound’s metabolic stability?

  • ADMET Predictors : Estimate CYP450 metabolism (e.g., CYP3A4 clearance).
  • Molecular Dynamics Simulations : Assess binding to plasma proteins (e.g., albumin).
  • Density Functional Theory (DFT) : Calculate oxidation potentials of the trifluoroethyl group .

Methodological Challenges & Solutions

Q. How to resolve low solubility in aqueous buffers for cell-based assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Prepare stock solutions in dilute HCl (pH 3–4) to protonate the amine.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .

Q. What are the key considerations for designing SAR studies?

Focus on modifying:

  • Pyrrolidine substituents : Introduce methyl or hydroxyl groups to probe steric effects.
  • Trifluoroethyl analogs : Replace with pentafluoropropyl or chlorodifluoroethyl groups.
  • Salt forms : Compare hydrochloride with citrate or tartrate salts for crystallinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

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